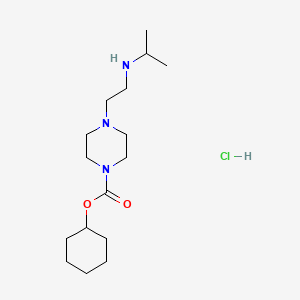
Quinoxaline, 2-(iodomethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 2-(iodomethyl)-3-methyl- is a derivative of quinoxaline, a heterocyclic compound consisting of a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 2-(iodomethyl)-3-methyl- typically involves the iodination of a quinoxaline precursor. One common method is the reaction of 2-methyl-3-(chloromethyl)quinoxaline with sodium iodide in the presence of acetone. The reaction proceeds under reflux conditions, leading to the substitution of the chlorine atom with an iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Quinoxaline, 2-(iodomethyl)-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a quinoxaline derivative with an amine group, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
Quinoxaline, 2-(iodomethyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Quinoxaline, 2-(iodomethyl)-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- Quinoxaline, 2-(chloromethyl)-3-methyl-
- Quinoxaline, 2-(bromomethyl)-3-methyl-
- Quinoxaline, 2-(hydroxymethyl)-3-methyl-
Uniqueness
Quinoxaline, 2-(iodomethyl)-3-methyl- is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific chemical transformations. Compared to its chloro- and bromo- counterparts, the iodo derivative often exhibits higher reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
32601-96-0 |
|---|---|
分子式 |
C10H9IN2 |
分子量 |
284.10 g/mol |
IUPAC 名称 |
2-(iodomethyl)-3-methylquinoxaline |
InChI |
InChI=1S/C10H9IN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3 |
InChI 键 |
JTVWAQGOEUPFQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


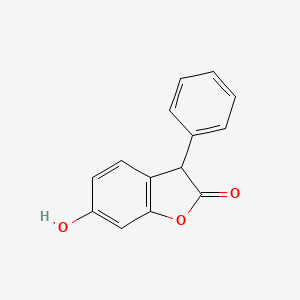
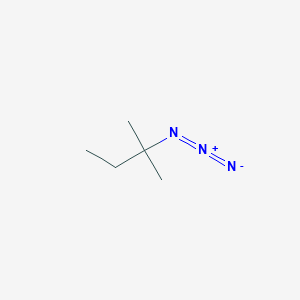
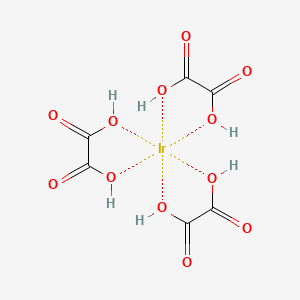

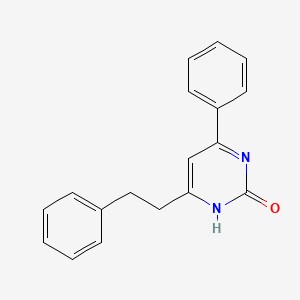
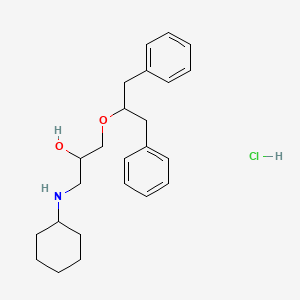
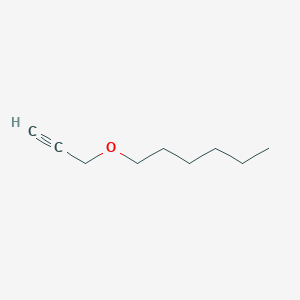
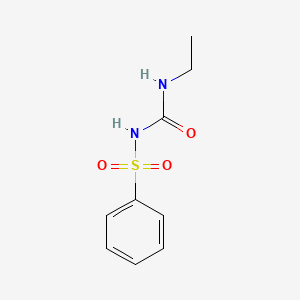
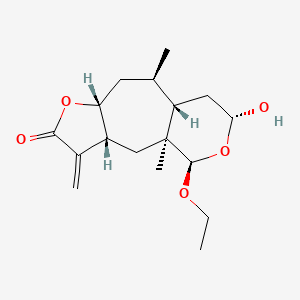
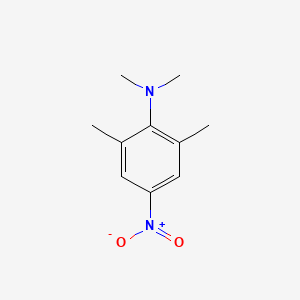
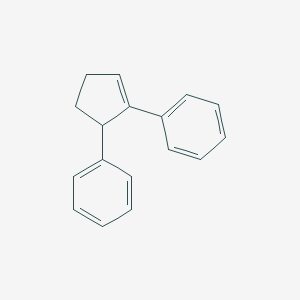
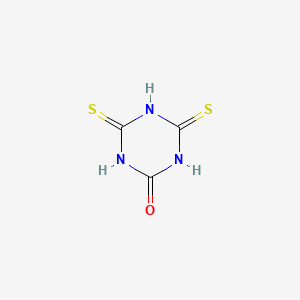
![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
